molecular formula C10H11NS B1198821 3-Phenylpropyl isothiocyanate CAS No. 2627-27-2

3-Phenylpropyl isothiocyanate

Cat. No. B1198821
CAS RN: 2627-27-2
M. Wt: 177.27 g/mol
InChI Key: GRUOGLPIAPZLHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanates, including 3-Phenylpropyl isothiocyanate, involves reactions of phenyl isothiocyanate with amines or through heterocyclic synthesis routes. For instance, the reaction of phenyl isothiocyanate with active methylene compounds under certain conditions can lead to heterocyclic products, indicating the versatile reactivity of phenyl isothiocyanate derivatives in synthesis processes (Mohareb, Zohdi, Sherif, & Wardkhan, 1994). Another method involves the reaction of amines with phenyl chlorothionoformate, showcasing the potential for a one-pot or two-step process to create isothiocyanates from simpler starting materials (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of isothiocyanates reveals insights into their reactivity and interaction capabilities. Studies on structurally related compounds, like uranyl isothiocyanates, help understand how supramolecular interactions influence the material's properties, such as thermochromism, based on their molecular assembly and charge transfer bands (Surbella et al., 2018).

Chemical Reactions and Properties

Isothiocyanates participate in various chemical reactions, showcasing a broad spectrum of reactivity due to their functional groups. For example, phenyl isothiocyanate can undergo degradation of peptides, revealing the mechanism behind its interaction with peptides and potentially other organic molecules (Edman, 1956).

Physical Properties Analysis

Physical properties such as solubility, boiling point, and melting point of isothiocyanates can vary significantly depending on their structure. Although specific data on this compound's physical properties were not directly found, general knowledge about isothiocyanates suggests that these compounds exhibit low solubility in water and have relatively high boiling points due to their nonpolar nature.

Chemical Properties Analysis

Chemical properties of this compound include its reactivity with nucleophiles, electrophiles, and its potential for participating in cycloaddition reactions. The presence of the isothiocyanate functional group makes it a versatile compound for synthetic chemistry, capable of forming thioureas, thiocarbamates, and other nitrogen and sulfur-containing heterocycles. The reactivity with amines and alcohols can lead to a wide range of products, showcasing the chemical versatility of isothiocyanates (Zhu & Li, 2021).

Scientific Research Applications

  • Cancer Chemoprevention and Apoptosis Induction : Isothiocyanates, including 3-Phenylpropyl isothiocyanate, have been found to induce apoptosis in cancer cells and have chemopreventive properties. They stimulate caspase-3-like activity, leading to programmed cell death, which is a crucial mechanism in preventing cancer cell proliferation (Yu et al., 1998).

  • Activation of Cellular Signaling Pathways : Research indicates that isothiocyanates, including this compound, activate the Jun N-terminal kinase (JNK1) signaling pathway. This activation is crucial for the regulation of Phase II detoxifying enzyme gene expression, a vital process in chemoprevention (Yu et al., 1996).

  • Inhibition of Lung and Esophageal Tumorigenesis : Isothiocyanates, including this compound, have shown remarkable inhibitory activities in lung and esophageal tumorigenesis models. Studies have demonstrated a trend of increasing inhibition of lung neoplasia with the use of arylalkyl isothiocyanates, suggesting their potential as chemopreventive agents in these cancers (Morse et al., 1989).

  • Antimicrobial Properties : Isothiocyanates including this compound have been studied for their antibacterial activities against various pathogens. They have shown potent antibacterial activity, particularly against Gram-positive bacteria (Jang et al., 2010).

  • Applications in Bioimaging : Isothiocyanate-functionalized compounds are being used in bioimaging, particularly for mitochondrion imaging in cells. These compounds offer high specificity and photostability, essential for accurate and reliable imaging in biological research (Zhang et al., 2015).

Mechanism of Action

Safety and Hazards

3-Phenylpropyl isothiocyanate should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe mist/vapors/spray, and do not ingest .

properties

IUPAC Name

3-isothiocyanatopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUOGLPIAPZLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040241
Record name 3-Phenylpropyl isothiocynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2627-27-2
Record name 3-Phenylpropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpropyl isothiocynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPROPYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S20IA5GGO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isothiocyanato-3-phenylpropane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-Phenylpropyl isothiocyanate (PPITC) and what is its potential significance?

A: PPITC is an arylalkyl isothiocyanate found in cruciferous vegetables. Research suggests it might have chemopreventive properties, particularly against certain types of cancer. [, , , , , , ]

Q2: How does PPITC exert its potential anticancer effects?

A: While the exact mechanisms are still under investigation, studies show that PPITC inhibits the metabolic activation of certain carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NMBA (N-nitrosomethyl-benzylamine). This inhibition reduces the formation of reactive metabolites that can damage DNA and lead to cancer. [, , , , , ]

Q3: Which cancers has PPITC shown promise against in preclinical studies?

A: Research indicates potential for PPITC in models of lung and esophageal cancer. [, , , , , ] For instance, PPITC significantly inhibited NNK-induced lung tumor formation in A/J mice and NMBA-induced esophageal tumorigenesis in rats. [, ]

Q4: Is there a link between the structure of arylalkyl isothiocyanates and their anticancer activity?

A: Yes, studies reveal a structure-activity relationship. Generally, longer alkyl chain lengths in arylalkyl isothiocyanates correlate with stronger inhibition of NNK-induced lung tumorigenesis. [, , ] For example, PPITC, with a three-carbon alkyl chain, exhibited greater inhibitory activity than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. [, ]

Q5: How does PPITC compare to other isothiocyanates in terms of its chemopreventive potential?

A: PPITC has shown greater efficacy compared to some other isothiocyanates like benzyl isothiocyanate (BITC) and PEITC in specific models, such as against NMBA-induced esophageal tumorigenesis in rats. [, ] This difference highlights the importance of the specific compound structure for efficacy.

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